8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Beschreibung
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, characterized by a spirocyclic core combining a piperidine ring fused to a hydantoin moiety. The unique substitution at the 8-position—(1-acetylindolin-5-yl)sulfonyl—imparts distinct physicochemical and pharmacological properties. Such spirocyclic derivatives are frequently explored for their bioactivity, including antimalarial, anticancer, and kinase-modulating effects . The ethyl group at the 3-position may enhance metabolic stability compared to bulkier alkyl substituents .
Eigenschaften
IUPAC Name |
8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-3-22-17(25)19(20-18(22)26)7-10-21(11-8-19)29(27,28)15-4-5-16-14(12-15)6-9-23(16)13(2)24/h4-5,12H,3,6-11H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMSCIIWYWYJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been studied for their anticonvulsant activity. Therefore, it’s plausible that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
Based on its structural similarity to other anticonvulsant agents, it may interact with its targets to modulate neuronal excitability and prevent excessive neuronal discharge.
Biologische Aktivität
The compound 8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the triazaspirodecane class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is characterized by a complex arrangement that includes a sulfonyl group attached to an indole derivative and a triazaspirodecane core. The molecular formula is with a molecular weight of approximately 364.42 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds in the triazaspirodecane family exhibit various biological activities, including:
- Cardioprotective Effects : Studies have shown that derivatives of triazaspiro[4.5]decane can inhibit permeability transition pores (PTP) in mitochondria, suggesting a protective role against ischemic damage in cardiac tissues. This mechanism is believed to involve interactions with key residues in ATP synthase complexes .
- Antioxidant Properties : The presence of the indole moiety may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines through modulation of apoptotic pathways and inhibition of cell proliferation .
Research Findings and Case Studies
Several studies have investigated the biological activity of triazaspirodecane derivatives:
Table 1: Summary of Biological Activities
Case Study: Cardioprotection
A study published in the International Journal of Molecular Sciences explored the cardioprotective effects of triazaspirodecane derivatives. The findings demonstrated that these compounds could significantly reduce cell death in cardiac myocytes subjected to hypoxic conditions, highlighting their potential as therapeutic agents for heart diseases .
Case Study: Anticancer Activity
Another investigation focused on the anticancer effects of similar compounds within the same class. Results indicated that treatment with these derivatives led to a marked decrease in cell viability across several cancer cell lines, suggesting their utility as chemotherapeutic agents. The study emphasized the importance of further development and clinical testing to validate these findings .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key Observations :
- The sulfonyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to benzyl or pyridinyl substituents .
- Acetylindoline may confer improved blood-brain barrier penetration relative to halogenated aryl groups (e.g., CWHM-123) .
Pharmacological Activity
Key Observations :
- CWHM-123 and its analogues demonstrate that halogenated aryl groups (e.g., chloro, trifluoromethyl) enhance antimalarial potency .
- TRI-BE ’s benzyl group shows anticancer activity via ECM modulation, suggesting substituent-dependent target specificity .
Physicochemical Properties
Key Observations :
Structure-Activity Relationship (SAR) Insights
- 8-Position Substitutions :
- 3-Position Substitutions :
- Ethyl group balances steric hindrance and lipophilicity, optimizing bioavailability compared to bulkier alkyl chains (e.g., dodecyl in ) .
Q & A
Q. Methodological Answer :
Structure-Activity Relationship (SAR) Studies :
- Compare analogs in (e.g., 8-{[3-(trifluoromethyl)phenyl]methyl} derivatives) to identify substituent effects on target binding .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with receptors like serotonin transporters, where the acetylindolinyl group may enhance π-π stacking vs. trifluoromethyl’s electron-withdrawing effects .
Biological Assay Standardization :
- Control variables like cell line (HEK293 vs. CHO), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
Meta-Analysis : Cross-reference bioactivity datasets from (anticonvulsant activity) and (enzyme inhibition) to identify trends in potency vs. logP or polar surface area .
Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?
Q. Methodological Answer :
Prodrug Design : Modify the acetyl group (e.g., replace with tert-butyl carbamate) to reduce first-pass metabolism. Hydrolyzable esters can enhance bioavailability .
Cytochrome P450 Inhibition Assays : Use human liver microsomes (HLMs) to identify metabolic hotspots. For example, the sulfonyl group may undergo glucuronidation; blocking this with fluorine substituents could improve stability .
Isotope Labeling : Synthesize a deuterated ethyl group (³H or ¹⁴C at position 3) to track metabolic pathways via LC-MS .
Advanced: How can computational methods guide the optimization of this compound’s selectivity for kinase targets?
Q. Methodological Answer :
Molecular Dynamics (MD) Simulations : Simulate binding to off-target kinases (e.g., JNK3 vs. CDK2) to identify key residue interactions (e.g., hinge region hydrogen bonds) .
Free Energy Perturbation (FEP) : Calculate binding affinity changes when modifying the sulfonylindolinyl group (e.g., replacing acetyl with carboxyethyl) .
Pharmacophore Modeling : Align with known kinase inhibitors (e.g., staurosporine’s ATP-binding site interactions) to prioritize substituents enhancing selectivity .
Basic: What analytical techniques are critical for assessing purity and stability?
Q. Methodological Answer :
- HPLC-UV/HRMS : Use C18 columns (e.g., Chromolith) with mobile phase (acetonitrile/0.1% formic acid) to detect impurities (<0.5% area). HRMS confirms molecular ion [M+H]⁺ (e.g., m/z ~520 for C₂₃H₂₈N₄O₅S) .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., hydrolysis of the dione ring) .
Advanced: How can in vivo toxicity be predicted early in development?
Q. Methodological Answer :
Zebrafish Toxicity Screening : Dose-response studies (1–100 µM) to assess cardiotoxicity or neurodevelopmental effects .
AMES Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .
hERG Inhibition Assay : Patch-clamp electrophysiology to quantify IC₅₀ for cardiac risk assessment (target IC₅₀ >30 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
